Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone

Photoinitiator Latent Initiator Stimuli-Responsive Materials

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone is a specialized organic compound classified as an aryl ketone. Its molecular structure is characterized by a cyclohexyl group and a phenyl ring, the latter of which is substituted with a 2-methyl-1,3-dioxolane moiety at the para position.

Molecular Formula C17H22O3
Molecular Weight 274.35 g/mol
CAS No. 1346523-52-1
Cat. No. B1400323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone
CAS1346523-52-1
Molecular FormulaC17H22O3
Molecular Weight274.35 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=CC=C(C=C2)C(=O)C3CCCCC3
InChIInChI=1S/C17H22O3/c1-17(19-11-12-20-17)15-9-7-14(8-10-15)16(18)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3
InChIKeyIZISRTUDCZRGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone: A Structurally Distinct Protected Photoinitiator (CAS 1346523-52-1)


Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone is a specialized organic compound classified as an aryl ketone. Its molecular structure is characterized by a cyclohexyl group and a phenyl ring, the latter of which is substituted with a 2-methyl-1,3-dioxolane moiety at the para position . This compound functions as a protected (or latent) photoinitiator, where the reactive ketone group is blocked by an acid-labile dioxolane protecting group [1]. The core value proposition lies in this protection, which provides formulation stability until an external stimulus (typically a strong acid) triggers its deprotection to release the active photoinitiator in situ [1].

Why Generic Substitution Fails: The Critical Role of the 2-Methyl-1,3-Dioxolane Protecting Group


Simple ketone photoinitiators (e.g., benzophenone, 1-hydroxycyclohexyl phenyl ketone) cannot be interchanged with Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone because they lack its defining characteristic: the acid-labile 1,3-dioxolane protecting group. This group enables the compound to function as a 'latent' initiator, providing crucial formulation stability against premature activation by ambient light or weak acids [1]. Conversely, other protected photoinitiators may use different protecting group chemistries that exhibit significantly different stability and deprotection kinetics. For instance, a prior art compound using a methylene 1,3-dioxolane group is less stable at room temperature and in the presence of light [2]. Therefore, this specific compound's utility is inextricably linked to its precise chemical structure, which governs its unique stability and controlled activation profile.

Quantitative Differentiation Evidence for Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone (CAS 1346523-52-1)


Differentiated Acid Lability: Fast Deprotection in Strong Acid vs. Stability in Weak Acid and Light

This compound belongs to a class of ketone photoinitiators protected by an unsubstituted 1,3-dioxolane group. Patent data shows that this class of molecules is stable in the presence of weak acids and light but deprotects rapidly in the presence of strong acid [1]. This behavior is distinctly different from a prior art protected photoinitiator that uses a methylene 1,3-dioxolane protecting group, which was found to be unstable at room temperature and in the presence of light, thus limiting its practical utility in formulations requiring shelf stability [2].

Photoinitiator Latent Initiator Stimuli-Responsive Materials Acid Deprotection Formulation Stability

Enhanced Formulation Stability vs. Unprotected Ketone Photoinitiators

The defining characteristic of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone is its protected ketone group, a feature absent in common Norrish Type I photoinitiators like 1-Hydroxycyclohexyl phenyl ketone (Omnirad 184) [1]. The dioxolane protecting group provides stability against premature activation by light and weak acids [2]. In contrast, unprotected photoinitiators like 1-Hydroxycyclohexyl phenyl ketone are inherently reactive upon exposure to UV light and must be formulated with stabilizers or in two-part systems to prevent premature curing [1].

Photoinitiator Latent Initiator Stimuli-Responsive Materials Acid Deprotection Formulation Stability

High Chemical Purity and Verified Procurement Grade

Multiple commercial vendors supply this compound at high purity levels, which is essential for reproducible performance in sensitive applications. Supplier documentation indicates the compound is offered at purities of 97% and 98% , confirmed by standard analytical methods. This level of purity is critical for minimizing batch-to-batch variability in photoinitiation efficiency, which can directly impact polymerization kinetics and final material properties.

Photoinitiator Chemical Purity Procurement Quality Control Analytical Chemistry

High-Value Application Scenarios for Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone


Formulation of One-Component, UV-Curable Coatings and Adhesives

The defining latency of this compound, characterized by its stability in weak acid and light but rapid deprotection in strong acid [1], makes it an ideal candidate for formulating true one-part (1K) UV-curable systems. Unlike traditional photoinitiators that require careful handling and two-part mixing to prevent premature curing, this compound can be pre-mixed into a resin and remain stable during storage. The curing process can be initiated on-demand by a two-step mechanism: first, applying an acid or generating an acid via a photoacid generator (PAG), followed by UV irradiation. This property is directly inferred from its class-level behavior as a dioxolane-protected photoinitiator [1].

Advanced Manufacturing: Photoimaging, Photolithography, and 3D Printing

The controlled, acid-triggered activation mechanism enables high-resolution patterning. In photolithography for microelectronics or in vat photopolymerization 3D printing, a photoacid generator (PAG) can be used to create a latent acid image upon first exposure, which then selectively deprotects the photoinitiator in the imaged areas. A second, blanket UV exposure then cures only the activated regions, leading to sharp, well-defined features. This on-off switching behavior is a direct consequence of the acid-labile dioxolane group that is the core differentiator of this compound class [1].

Controlled Polymerization for Biomedical and Electronic Materials

The two-step deprotection and curing process can mitigate issues associated with high exotherms or rapid shrinkage often seen with conventional UV curing. By decoupling the acid generation and photoinitiation steps, formulators can better control the polymerization kinetics. This is particularly valuable for applications requiring low stress on delicate substrates, such as in the curing of biomedical adhesives, dental composites, or protective coatings on sensitive electronic components. This application scenario is supported by the compound's defined class-level reactivity profile [1].

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